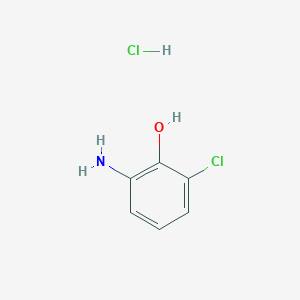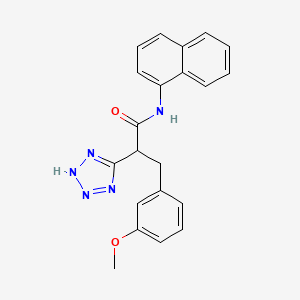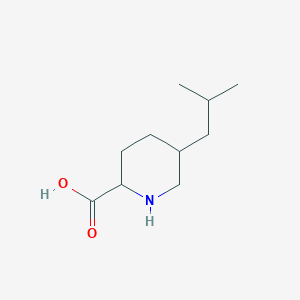
Methyl 2-(2-oxo-3,4-dihydro-1,5-naphthyridin-1(2H)-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(2-oxo-3,4-dihydro-1,5-naphthyridin-1(2H)-yl)acetate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis Techniques and Derivative Development
A key focus of research on this compound involves the synthesis and development of its derivatives, which have shown promise in various applications, particularly in antimicrobial activities. The synthesis process often involves the reaction of certain precursors like ethyl chloroacetate with specific conditions to yield derivatives that are then tested for their biological activities.
For instance, Mogilaiah, Srinivas, and Sudhakar (2004) described a methodology for creating 1,8-naphthyridinyl-1,3,4-oxadiazoles from the reaction of 3-Phenyl-1,8-naphthyridin-2(1H)-one with ethyl chloroacetate, leading to compounds with notable antibacterial activity (K. Mogilaiah, K. Srinivas, & G. Sudhakar, 2004). Similarly, other researchers have developed derivatives through various chemical reactions, aiming to explore their potential in antimicrobial and antibacterial applications, highlighting the versatility of this compound as a precursor for synthesizing biologically active molecules.
Antibacterial and Antimicrobial Activities
The derivatives of Methyl 2-(2-oxo-3,4-dihydro-1,5-naphthyridin-1(2H)-yl)acetate hydrochloride have been extensively studied for their antibacterial and antimicrobial properties. Mogilaiah and Vidya (2006) synthesized 1,3,4-oxadiazolyl-1,8-naphthyridines and evaluated their antibacterial activity, demonstrating the compound's relevance in the development of new antibacterial agents (K. Mogilaiah & K. Vidya, 2006). This exploration into the antibacterial efficacy of the compound's derivatives underscores the potential for discovering new treatments for bacterial infections.
properties
IUPAC Name |
methyl 2-(2-oxo-3,4-dihydro-1,5-naphthyridin-1-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.ClH/c1-16-11(15)7-13-9-3-2-6-12-8(9)4-5-10(13)14;/h2-3,6H,4-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHYLHCKMWSGML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)CCC2=C1C=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-dimethylsulfamoyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2607297.png)

![N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2607302.png)

![3-[(3,4-Dimethoxyphenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol](/img/structure/B2607307.png)
![2,4-dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2607309.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2607310.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2607313.png)
![1-(7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2607314.png)
![N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2607315.png)


